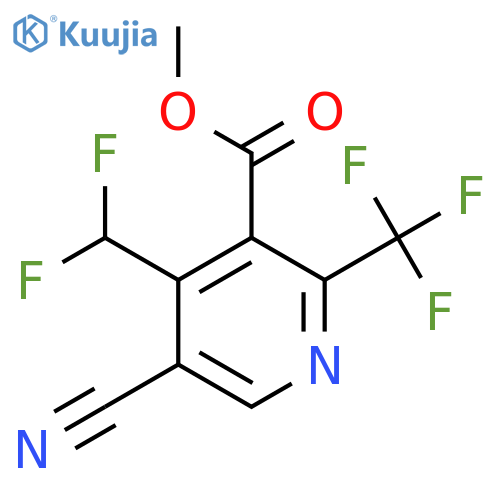Cas no 1805473-62-4 (Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)

1805473-62-4 structure
商品名:Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1805473-62-4
MF:C10H5F5N2O2
メガワット:280.150919675827
CID:4880874
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate
-
- インチ: 1S/C10H5F5N2O2/c1-19-9(18)6-5(8(11)12)4(2-16)3-17-7(6)10(13,14)15/h3,8H,1H3
- InChIKey: IHDDIZXKMABTLT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CN=C(C(F)(F)F)C=1C(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 389
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 63
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037465-1g |
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate |
1805473-62-4 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029037465-250mg |
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate |
1805473-62-4 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029037465-500mg |
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate |
1805473-62-4 | 95% | 500mg |
$1,853.50 | 2022-04-01 |
Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
1805473-62-4 (Methyl 5-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
